N-Desmethyl Imatinib Dimesylate

Description

BenchChem offers high-quality N-Desmethyl Imatinib Dimesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyl Imatinib Dimesylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11ClN2O4 |

|---|---|

Molecular Weight |

246.65 g/mol |

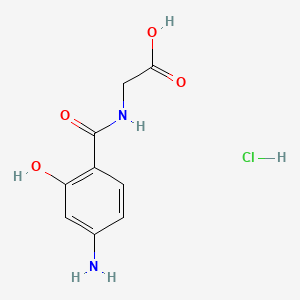

IUPAC Name |

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14;/h1-3,12H,4,10H2,(H,11,15)(H,13,14);1H |

InChI Key |

LKNHGIWKJBRBJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: N-Desmethyl Imatinib Dimesylate – Chemical Structure, Molecular Weight, and Pharmacological Profiling

As targeted kinase inhibitors evolve, the analytical tracking of their active metabolites has become as critical as monitoring the parent drug. For Imatinib (Gleevec), the primary active metabolite is N-Desmethyl Imatinib (also known as CGP74588 or Norimatinib). While it retains equipotent target affinity to its parent compound, its distinct physicochemical properties, altered cellular permeability, and specific salt forms dictate its behavior in both in vitro assays and in vivo pharmacokinetics.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and functional pharmacology, providing drug development professionals with a mechanistic understanding of N-Desmethyl Imatinib Dimesylate, supported by validated experimental workflows.

Structural Chemistry and Physicochemical Properties

The Structural Causality of N-Demethylation

Imatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4[1]. The biotransformation involves the oxidative removal of the methyl group from the terminal 4-methylpiperazine ring, yielding N-Desmethyl Imatinib[2].

From a structural biology perspective, the piperazine ring of imatinib is solvent-exposed when bound to the ATP-binding pocket of the BCR-ABL kinase domain. Because the N-demethylation occurs at this solvent-exposed tail rather than the core pyrimidine or amide hinge-binding regions, the metabolite retains the critical hydrogen-bonding network required to lock the kinase in its inactive conformation. This structural causality explains why CGP74588 exhibits in vitro inhibitory activity against BCR-ABL, c-KIT, and PDGFR that is virtually identical to the parent drug[3].

Salt Forms and Molecular Weight Variations

In analytical and preclinical settings, N-Desmethyl Imatinib is utilized in various forms. The selection of the salt form is critical; free bases often suffer from poor aqueous solubility, whereas mesylate (methanesulfonate) and dimesylate salts significantly enhance solubility for in vitro dosing and liquid chromatography workflows.

Table 1: Physicochemical Comparison of N-Desmethyl Imatinib Forms

| Property | Free Base | Monomesylate | Dimesylate |

| Synonyms | CGP74588, Norimatinib | Norimatinib mesylate | N-Desmethyl Imatinib Dimesylate |

| Molecular Formula | C₂₈H₂₉N₇O | C₂₈H₂₉N₇O • CH₄O₃S | C₂₈H₂₉N₇O • 2(CH₄O₃S) |

| Molecular Weight | 479.58 g/mol [2] | 575.69 g/mol [4] | ~671.80 g/mol |

| CAS Number | 404844-02-6[5] | 404844-03-7[4] | N/A (Salt-specific) |

| Aqueous Solubility | Low | Moderate | High |

Note: Commercial analytical standards (e.g., from LGC Standards) often report the molecular weight of the free base (479.58 g/mol ) on the certificate of analysis even for dimesylate salts to standardize pharmacokinetic mass-balance calculations[6].

Pharmacokinetics and The P-Glycoprotein Paradox

While N-Desmethyl Imatinib is equipotent at the kinase level, its clinical efficacy is heavily modulated by cellular transport mechanisms. The plasma area under the curve (AUC) for this metabolite is approximately 15% of the parent imatinib[1]. Both compounds are highly protein-bound (98.1% to 99.7%)[1].

However, the slight increase in polarity resulting from the loss of the methyl group fundamentally alters its interaction with cellular efflux pumps. Research demonstrates that N-Desmethyl Imatinib is a significantly superior substrate for P-glycoprotein (P-gp / ABCB1) compared to imatinib[7].

The Mechanistic Paradox: In multidrug-resistant leukemia cells (e.g., K562/Dox) overexpressing ABCB1, the intracellular accumulation of N-Desmethyl Imatinib is drastically reduced[7]. Consequently, concentrations up to 20 μM fail to induce apoptosis in these resistant lines, despite the metabolite's intrinsic kinase inhibitory power[7]. Therefore, measuring total plasma concentrations of the metabolite does not reliably predict intracellular target engagement in P-gp overexpressing tumors.

Metabolic conversion of Imatinib to N-Desmethyl Imatinib and their respective pharmacological targets.

Validated Experimental Protocols

To ensure rigorous, self-validating data generation, the following protocols detail the quantification of N-Desmethyl Imatinib and the assessment of its biological activity.

Protocol 1: LC-MS/MS Quantification in Human Plasma

This method utilizes a stable isotope-labeled internal standard (Imatinib-d8) to correct for matrix effects and extraction recovery, ensuring high trustworthiness in pharmacokinetic profiling.

Materials:

-

N-Desmethyl Imatinib Dimesylate Reference Standard.

-

Imatinib-d8 Mesylate (Internal Standard, IS)[8].

-

LC-MS grade Acetonitrile, Water, and Formic Acid.

Step-by-Step Workflow:

-

Sample Preparation: Aliquot 50 μL of human plasma into a microcentrifuge tube.

-

IS Spiking: Add 10 μL of Imatinib-d8 working solution (500 ng/mL) to the plasma.

-

Protein Precipitation: Add 150 μL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes to disrupt drug-protein binding (critical due to the >98% protein binding rate[1]).

-

Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Transfer: Transfer 100 μL of the clear supernatant to an autosampler vial.

-

Chromatography: Inject 5 μL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 μm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

-

Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

-

Transitions: N-Desmethyl Imatinib (m/z 480.3 → 394.2); Imatinib-d8 (m/z 502.3 → 394.2).

-

Step-by-step LC-MS/MS workflow for quantifying N-Desmethyl Imatinib in plasma samples.

Protocol 2: In Vitro BCR-ABL Kinase Inhibition Assay

To validate the equipotent nature of the dimesylate metabolite against the parent drug, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is recommended.

-

Reagent Preparation: Dissolve N-Desmethyl Imatinib Dimesylate in DMSO to create a 10 mM stock. The dimesylate salt ensures rapid dissolution without the need for excessive sonication.

-

Serial Dilution: Prepare a 10-point 3-fold serial dilution series in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Incubation: Combine 5 nM recombinant BCR-ABL kinase with the compound dilutions in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 10 μM ATP and 2 μM of a biotinylated tyrosine kinase peptide substrate.

-

Detection: After 60 minutes, halt the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

-

Analysis: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. The IC₅₀ for N-Desmethyl Imatinib should closely mirror Imatinib (~25-50 nM).

Conclusion

Understanding N-Desmethyl Imatinib Dimesylate requires looking beyond its basic chemical formula. While its molecular weight (671.80 g/mol for the dimesylate salt; 479.58 g/mol for the free base) and structural N-demethylation seem like minor variations from Imatinib, they trigger profound biological consequences. The metabolite's heightened susceptibility to ABCB1 efflux pumps serves as a critical reminder that in vitro target affinity does not guarantee intracellular efficacy. By utilizing appropriate salt forms and rigorous LC-MS/MS protocols with stable isotope standards, researchers can accurately map the pharmacokinetic landscape of this crucial metabolite.

References

-

Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors Frontiers in Pharmacology URL:[Link]

-

Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells PubMed (National Institutes of Health) URL:[Link]

-

Clinical Pharmacokinetics of Imatinib Mesylate In Vivo URL:[Link]

-

Cgp-74588 (N-Desmethyl Imatinib) | CID 9869737 PubChem - NIH URL:[Link]

Sources

- 1. Frontiers | Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors [frontiersin.org]

- 2. Cgp-74588 | C28H29N7O | CID 9869737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. Compound N-Desmethyl imatinib mesylate - Chemdiv [chemdiv.com]

- 5. scbt.com [scbt.com]

- 6. N-Desmethyl Imatinib Dimesylate | LGC Standards [lgcstandards.com]

- 7. Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) [lgcstandards.com]

The Critical Distinction: A Comparative Analysis of Imatinib Mesylate and its Active Metabolite, N-Desmethyl Imatinib

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Imatinib Mesylate, the salt form of the pioneering tyrosine kinase inhibitor (TKI) Imatinib, marked a paradigm shift in targeted cancer therapy. Its efficacy, particularly in chronic myeloid leukemia (CML), is not solely attributable to the parent drug. A comprehensive understanding of its pharmacology necessitates a detailed examination of its principal active metabolite, N-Desmethyl Imatinib (also known as CGP74588). This guide provides a detailed technical comparison of Imatinib Mesylate and N-Desmethyl Imatinib, focusing on the subtle yet significant differences in their chemical structure, pharmacodynamic profiles, pharmacokinetic behavior, and analytical differentiation. We will explore how a single metabolic demethylation event gives rise to a distinct chemical entity with comparable in vitro potency but a markedly different pharmacokinetic profile, which contributes significantly to the sustained therapeutic effect of the treatment. This document serves as a critical resource for researchers, scientists, and drug development professionals involved in the study of TKIs and drug metabolism.

Introduction

The advent of Imatinib (marketed as Gleevec®) revolutionized the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and c-Kit-positive gastrointestinal stromal tumors (GISTs).[1][2][3] It functions as a potent and selective inhibitor of a specific set of protein tyrosine kinases, including the aberrant Bcr-Abl fusion protein in CML and the c-Kit receptor in GISTs.[4][5][6] By competitively binding to the ATP-binding site of these kinases, Imatinib locks the enzyme in an inactive conformation, thereby blocking downstream signaling pathways that drive uncontrolled cell proliferation and survival.[1][2]

However, the in-vivo activity profile of Imatinib is incomplete without considering its metabolism. In the liver, Imatinib is primarily biotransformed into N-Desmethyl Imatinib (CGP74588), its main active metabolite.[1][7] This metabolite is not merely an inactive byproduct; it exhibits pharmacological activity comparable to the parent drug.[8][9] Therefore, understanding the distinct characteristics of both the parent drug and its active metabolite is paramount for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring (TDM), and the design of next-generation inhibitors. This guide dissects the core differences between these two molecules, providing the technical foundation required for advanced research and development.

Section 1: Chemical and Physical Properties

The fundamental difference between Imatinib and its primary metabolite lies in a single methyl group, a seemingly minor alteration that nonetheless defines them as distinct chemical entities with different physicochemical properties.

Chemical Structure

Imatinib is chemically described as 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl] amino] phenyl]-benzamide.[10][11] Its active metabolite, N-Desmethyl Imatinib, is formed by the enzymatic removal of the methyl group from the piperazine ring.[9] The molecule supplied for therapeutic use is the mesylate salt of Imatinib, which enhances its solubility.[10][12] The N-Desmethyl metabolite can be synthesized with various salt forms for use as an analytical standard, though it exists as a free base in circulation. While the user prompt mentioned a "dimesylate" form, the predominant salt form for reference standards cited in the literature is the mesylate.

Physicochemical Data Comparison

The structural change directly impacts the molecular formula and weight, which are critical parameters for analytical quantification and stoichiometric calculations.

| Property | Imatinib (Free Base) | Imatinib Mesylate | N-Desmethyl Imatinib (Free Base) | N-Desmethyl Imatinib Mesylate |

| Molecular Formula | C₂₉H₃₁N₇O[11][13] | C₃₀H₃₅N₇O₄S[12][14] | C₂₈H₂₉N₇O[15] | C₂₉H₃₃N₇O₄S[16] |

| Molecular Weight | 493.6 g/mol [13] | 589.7 g/mol [10][13][14] | 479.6 g/mol | 575.7 g/mol [16] |

| Key Structural Difference | N-methylated piperazine ring | N-methylated piperazine ring | Unsubstituted piperazine nitrogen | Unsubstituted piperazine nitrogen |

Section 2: Pharmacodynamics and Mechanism of Action

Despite the structural difference, the core mechanism of action and the in vitro potency of N-Desmethyl Imatinib remain remarkably similar to the parent compound.

Target Inhibition Profile

Both Imatinib and N-Desmethyl Imatinib exert their therapeutic effect by inhibiting the same panel of tyrosine kinases: Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][9] They function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase domain, close to the ATP-binding pocket.[1] This stabilizes the inactive state, preventing the enzyme from adopting the active conformation required for substrate phosphorylation and subsequent signal transduction.

Comparative In Vitro Potency

Crucially, the demethylation of the piperazine moiety does not significantly alter the molecule's affinity for the kinase active site. In vitro studies have demonstrated that N-Desmethyl Imatinib has the same potency against the Bcr-Abl kinase as the parent Imatinib, with a reported IC₅₀ value of 38 nM for both compounds.[9] This equipotency underscores the metabolite's significant contribution to the overall clinical activity observed during treatment.

Signaling Pathway Inhibition

The diagram below illustrates the central role of the Bcr-Abl kinase in CML and the point of inhibition for both Imatinib and its active metabolite.

Section 3: Comparative Pharmacokinetics

The most significant divergence between Imatinib and N-Desmethyl Imatinib is found in their pharmacokinetic profiles. The metabolic process itself and the resulting properties of the metabolite are critical to the drug's overall disposition and duration of action.

Metabolic Pathway

Imatinib is extensively metabolized in the liver, primarily through oxidation. The main metabolic pathway is the N-demethylation of the piperazine ring, a reaction catalyzed predominantly by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from other CYPs like CYP2C8.[1][7][17][18] This process directly converts Imatinib into N-Desmethyl Imatinib.

Pharmacokinetic Parameters

While pharmacologically similar in vitro, the two compounds exhibit distinct behaviors in the body. N-Desmethyl Imatinib has a substantially longer elimination half-life, which has important clinical implications.

| Parameter | Imatinib | N-Desmethyl Imatinib | Clinical Implication |

| Elimination Half-life (t½) | ~18 hours[1][8] | ~40-65 hours[1][19][20] | The metabolite's longer half-life contributes to a sustained therapeutic effect and steady-state drug exposure. |

| Plasma Protein Binding | ~95%[1][8] | Similar to parent | High binding to albumin and α1-acid glycoprotein limits free drug concentration. |

| Relative Plasma Exposure (AUC) | Major component (~65%)[21] | Minor component (~9-20%)[21][22] | Although potent, the metabolite is present at lower concentrations than the parent drug. |

| Time to Peak (Tmax) | 2-4 hours[5][20] | Slower than parent | Reflects its formation from the parent drug. |

The prolonged elimination kinetics of N-Desmethyl Imatinib are particularly relevant when considering drug discontinuation or potential drug-drug interactions, as the active metabolite will persist in circulation much longer than the parent compound.[19]

Section 4: Analytical Differentiation and Quantification

The structural difference between Imatinib and N-Desmethyl Imatinib, though small, is sufficient for their distinct separation and quantification using modern bioanalytical techniques. This is essential for TDM and pharmacokinetic studies.

Core Methodology: LC-MS/MS

The gold standard for simultaneously quantifying Imatinib and its metabolite in biological matrices like plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24][25]

-

Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is used to physically separate the two compounds in time before they enter the mass spectrometer.[26][27] The slight difference in polarity caused by the loss of the methyl group allows for their resolution on a C18 column with an appropriate mobile phase gradient.[23][28]

-

Mass Spectrometry (MS/MS): This technique provides exceptional sensitivity and specificity. The compounds are ionized (typically via electrospray ionization, ESI) and selected in the first quadrupole based on their unique mass-to-charge ratio (m/z). They are then fragmented, and a specific product ion is monitored in the second quadrupole. This specific precursor-to-product ion transition is a unique molecular fingerprint.

Mass Spectrometric Signatures

The distinct molecular weights of the two compounds result in different precursor ions. Critically, while the precursor ions differ by 14 Da (the mass of a CH₂ group), they can be fragmented to yield a common, stable product ion, which is an efficient strategy for MS/MS method development.[24][29]

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ion Transition |

| Imatinib | 494 | 394 | 494 → 394[24][29] |

| N-Desmethyl Imatinib | 480 | 394 | 480 → 394[24][29] |

Validated Protocol: Simultaneous Quantification in Human Plasma via LC-MS/MS

This protocol is a representative workflow synthesized from validated methods in the scientific literature.[23][24][25][29]

1. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. b. Add 20 µL of internal standard working solution (e.g., deuterated Imatinib, Imatinib-d8). c. Add 300 µL of cold acetonitrile (or methanol) to precipitate plasma proteins.[24][25] d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

2. Chromatographic Conditions: a. HPLC System: Agilent, Waters, or equivalent system. b. Column: C18 reversed-phase column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm).[23][24] c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: Methanol. e. Flow Rate: 0.7 mL/min (Isocratic or Gradient).[24] f. Injection Volume: 10 µL. g. Column Temperature: 30°C.

3. Mass Spectrometer Conditions: a. MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo, or Waters). b. Ionization Source: Electrospray Ionization (ESI), Positive Mode. c. Ion Transitions (Multiple Reaction Monitoring - MRM):

- Imatinib: 494 → 394

- N-Desmethyl Imatinib: 480 → 394

- Imatinib-d8 (IS): 502 → 394[30] d. Data Analysis: Quantify using a calibration curve prepared by spiking known concentrations of both analytes into blank plasma.

Bioanalytical Workflow Diagram

Conclusion

The distinction between Imatinib Mesylate and its primary active metabolite, N-Desmethyl Imatinib, provides a classic case study in drug metabolism and its clinical relevance. While separated by only a single methyl group, these two compounds present a study in contrasts and similarities:

-

Chemical & Pharmacodynamic Similarity: The core pharmacophore remains intact, resulting in a nearly identical mechanism of action and in vitro potency against key kinase targets.[9]

-

Pharmacokinetic Divergence: The metabolic conversion leads to a molecule with a significantly longer elimination half-life, extending the therapeutic window and contributing to the overall efficacy of Imatinib therapy.[1]

-

Analytical Distinctiveness: Their unique molecular weights allow for precise and simultaneous quantification using LC-MS/MS, a critical tool for clinical pharmacology and therapeutic drug monitoring.

For drug development professionals, a thorough understanding of this parent-metabolite relationship is not merely academic. It is essential for interpreting clinical data, predicting drug-drug interactions, and designing rational therapeutic strategies. The active nature and distinct pharmacokinetics of N-Desmethyl Imatinib confirm that the full picture of a drug's effect can only be understood by looking beyond the parent compound to the complete profile of its metabolic fate.

References

-

Imatinib - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. Retrieved March 7, 2026, from [Link]

-

Kollmannsberger, C., Schleyer, E., & Hentrich, M. (n.d.). Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib. Journal of Clinical Oncology. Retrieved March 7, 2026, from [Link]

-

Zhang, Y., Qiang, S., Yu, Z., Zhang, W., Xu, Z., Yang, L., Wen, A., & Hang, T. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of chromatographic science, 52(4), 344–350. Retrieved March 7, 2026, from [Link]

- Zhang, Y., et al. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma.

-

le Coutre, P., et al. (n.d.). Clinical Pharmacokinetics of Imatinib Mesylate. In Vivo. Retrieved March 7, 2026, from [Link]

- Kollmannsberger, C., et al. (2003). Pharmacokinetics of Imatinib and its main metabolite after administration of solubilized Gleevec® capsules to a patient with a percutaneous endoscopic gastrostomy. Onkologie, 26, 114.

-

ResearchGate. (n.d.). Structure of Imatinib Mesylate. Retrieved March 7, 2026, from [Link]

- Zhang, M., et al. (2012). Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(8), 2397-404.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Imatinib mesylate? Retrieved March 7, 2026, from [Link]

-

GoodRx. (2025, January 14). No, Imatinib Is Not Chemotherapy — Here's How It Works. Retrieved March 7, 2026, from [Link]

- Gschwind, H. P., et al. (2005). Metabolism and disposition of imatinib mesylate in healthy volunteers. Drug Metabolism and Disposition, 33(10), 1503-12.

- Peng, B., et al. (2005). Clinical Pharmacokinetics of Imatinib. Clinical Pharmacokinetics, 44(9), 879-894.

-

Drugs.com. (2024, December 11). Imatinib Information for Patients. Retrieved March 7, 2026, from [Link]

-

PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved March 7, 2026, from [Link]

- Hussaarts, K. G. A. M., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions. CPT: Pharmacometrics & Systems Pharmacology, 13(6), 947-959.

- Zhang, Y., et al. (2014). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma.

- Singh, S., et al. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Asian Journal of Pharmaceutical Analysis, 12(2), 94-101.

- Joos, B., et al. (2021). Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in Human Plasma Using Liquid Chromatography and Mass Spectrometric Detection. Journal of Pharmaceutical and Biomedical Analysis.

-

precisionFDA. (n.d.). IMATINIB MESYLATE. Retrieved March 7, 2026, from [Link]

- Janežič, D., & Trontelj, J. (2016). HPLC-UV assay of imatinib in human plasma optimized for bioequivalence studies. Acta Pharmaceutica, 66(4), 489-501.

- Tan, K. L., et al. (2011). Method development and validation for the simultaneous determination of imatinib mesylate and N-desmethyl imatinib using rapid resolution high performance liquid chromatography coupled with UV-detection.

- Titier, K., et al. (2007). Liquid Chromatography‐Electrospray Mass Spectrometry Determination of Imatinib and Its Main Metabolite, N‐Desmethyl‐Imatinib in Human Plasma.

- Larson, R. A., et al. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood, 111(8), 4022-4028.

- Marangon, E., et al. (2009). Pharmacokinetic profile of imatinib mesylate and N-desmethyl-imatinib (CGP 74588) in children with newly diagnosed Ph+ acute leukemias. Cancer Chemotherapy and Pharmacology, 63(3), 563-6.

-

PubChem. (n.d.). Imatinib Mesylate. Retrieved March 7, 2026, from [Link]

- Al-Motassem, Y., et al. (2023). Development and Clinical Validation of an HPLC-PDA Method for Imatinib Mesylate in Human Plasma: Interest in Therapeutic Drug Monitoring. Journal of Analytical & Pharmaceutical Research, 12(3).

- Titier, K., et al. (2007). Liquid Chromatography‐Electrospray Mass Spectrometry Determination of Imatinib and Its Main Metabolite, N‐Desmethyl‐Imatinib in Human Plasma.

- Raju, B., et al. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(1), 123-130.

-

PubChem. (n.d.). Imatinib. Retrieved March 7, 2026, from [Link]

- Hussaarts, K. G. A. M., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions. CPT: Pharmacometrics & Systems Pharmacology.

-

PubChem. (n.d.). N-Desmethyl imatinib mesylate. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of imatinib (STI571), N-dimethyl-imatinib... Retrieved March 7, 2026, from [Link]

-

PubChemLite. (n.d.). N-desmethyl imatinib (C28H29N7O). Retrieved March 7, 2026, from [Link]

- Hegedus, C., et al. (2007). Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 376(1-2), 101-9.

- Hussaarts, K. G. A. M., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions. CPT: Pharmacometrics & Systems Pharmacology.

-

Hussaarts, K. G. A. M., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. droracle.ai [droracle.ai]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. goodrx.com [goodrx.com]

- 7. ClinPGx [clinpgx.org]

- 8. ovid.com [ovid.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. Imatinib mesylate | CAS 152459-95-5 | Kinase inhibitor [stressmarq.com]

- 15. PubChemLite - N-desmethyl imatinib (C28H29N7O) [pubchemlite.lcsb.uni.lu]

- 16. N-Desmethyl imatinib mesylate | C29H33N7O4S | CID 10188302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ascopubs.org [ascopubs.org]

- 20. ovid.com [ovid.com]

- 21. Metabolism and disposition of imatinib mesylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

- 23. semanticscholar.org [semanticscholar.org]

- 24. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijpsonline.com [ijpsonline.com]

- 27. Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in Human Plasma Using Liquid Chromatography and Mass Spectrometric Detection | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]

- 28. Method development and validation for the simultaneous determination of imatinib mesylate and N-desmethyl imatinib using rapid resolution high performance liquid chromatography coupled with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. tandfonline.com [tandfonline.com]

Comprehensive Technical Guide on N-Desmethyl Imatinib Dimesylate: Chemical Identity, Pharmacokinetics, and Analytical Quantification

Executive Summary

As a Senior Application Scientist specializing in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, I frequently encounter the need to rigorously quantify active metabolites to fully understand a drug's efficacy and toxicity profile. Imatinib, a foundational tyrosine kinase inhibitor (TKI) used in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), is extensively metabolized in the liver[1]. Its primary active metabolite is N-desmethyl imatinib (frequently referred to by its research code, CGP 74588, or Norimatinib).

While the parent drug is administered clinically as a monomesylate salt, analytical standards for the metabolite are often synthesized as N-desmethyl imatinib dimesylate [2]. This whitepaper explores the chemical nomenclature, mechanistic pharmacology, and provides a self-validating LC-MS/MS protocol for quantifying this critical metabolite with high precision.

Section 1: Chemical Identity, CAS Numbers, and Synonyms

The nomenclature and salt forms of N-desmethyl imatinib can be a source of confusion in drug development. The free base and the monomesylate salt have well-defined Chemical Abstracts Service (CAS) registry numbers. However, the dimesylate salt—often utilized in analytical laboratories due to its enhanced aqueous solubility and stability during chromatographic mobile phase preparation—does not have a universally assigned CAS number and is typically tracked via vendor-specific product codes (e.g., TRC-D292348)[2].

Table 1: Chemical Identifiers and Synonyms for N-Desmethyl Imatinib Forms

| Compound Form | CAS Number | Molecular Formula | Molecular Weight | Common Synonyms / Codes |

| Free Base | 404844-02-6 | C28H29N7O | 479.58 g/mol | CGP 74588, Norimatinib, N-Desmethyl Gleevec, STI 509-00, |

| Monomesylate | 404844-03-7[3] | C28H29N7O • CH4O3S[3] | 575.68 g/mol [3] | N-Desmethyl Imatinib Mesylate[3] |

| Dimesylate | N/A (Vendor Specific)[2] | C28H29N7O • 2(CH4O3S) | 671.78 g/mol | N-Desmethyl Imatinib Dimesylate[2] |

Expertise & Causality Insight: Why use the dimesylate salt for analytical standards? The N-desmethyl imatinib molecule contains multiple basic nitrogen centers (specifically within the piperazine ring and the pyridine/pyrimidine moieties)[4]. Protonation of these sites allows for the formation of a dimesylate salt. In UHPLC applications, this highly ionized state prevents secondary interactions with residual silanols on C18 columns, yielding sharper, more symmetrical peak shapes and preventing analyte carryover.

Section 2: Pharmacology and Mechanistic Pathway

Imatinib is predominantly metabolized by the hepatic cytochrome P450 enzyme CYP3A4[5]. The N-demethylation of the piperazine ring yields N-desmethyl imatinib[4]. Crucially, this metabolite retains comparable in vitro pharmacological potency to the parent drug, actively inhibiting the BCR-ABL, PDGFR, and c-KIT tyrosine kinases[5].

Caption: Metabolic conversion of Imatinib via CYP3A4 and the dual kinase inhibition pathway.

Section 3: Pharmacokinetics and Therapeutic Drug Monitoring (TDM)

While routine TDM often focuses solely on the parent drug, quantifying N-desmethyl imatinib provides a more comprehensive picture of total active drug exposure, particularly in patients with CYP3A4 polymorphisms or those subject to drug-drug interactions[5],[6].

Table 2: Comparative Pharmacokinetic Parameters at Steady State

| Parameter | Imatinib | N-Desmethyl Imatinib | Clinical Significance |

| Protein Binding | 98.1% - 99.7%[5] | 98.2% - 99.7%[5] | Both are highly protein-bound; unbound fraction drives efficacy. |

| Elimination Half-Life | ~18 hours | 74.3 hours[7] | The metabolite accumulates over time due to prolonged clearance[7]. |

| AUC (0-24h) | 100% (Reference) | ~15% - 16% of Parent[5],[6] | Contributes meaningfully to total systemic kinase inhibition[6]. |

| Trough Ratio (Cmin) | 1.0 (Reference) | ~0.31 (NDI/Imatinib)[1] | Stable ratio in typical patients; deviations indicate metabolic shift[1]. |

Expertise & Causality Insight: The significantly prolonged elimination half-life of N-desmethyl imatinib (74.3 hours) compared to the parent drug means that during treatment cessation or dose reduction, the active metabolite will persist in systemic circulation much longer[7]. This must be accounted for when managing cumulative toxicities in combination treatments.

Section 4: Experimental Protocol – Self-Validating LC-MS/MS Quantification

To ensure absolute trustworthiness in TDM, the analytical method must be a self-validating system. The following protocol leverages N-Desmethyl Imatinib-D8 (a deuterated internal standard) to continuously monitor and correct for matrix effects and extraction recovery variations.

Caption: Step-by-step LC-MS/MS workflow for the quantification of N-desmethyl imatinib.

Step-by-Step Methodology:

-

Calibration Standard Preparation : Reconstitute N-Desmethyl Imatinib Dimesylate analytical standard in 50:50 Methanol:Water to create a 1 mg/mL stock.

-

Causality: The dimesylate salt ensures rapid and complete dissolution without the need for manual acidification, preventing localized precipitation.

-

-

Sample Spiking (Internal Control) : Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of N-Desmethyl Imatinib-D8 (Internal Standard, 500 ng/mL).

-

Causality: Adding the IS before extraction ensures that any volumetric loss during precipitation is mathematically normalized. This is the core of the self-validating system.

-

-

Protein Precipitation : Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the plasma. Vortex vigorously for 30 seconds.

-

Causality: Acetonitrile acts as a chaotropic agent, stripping the highly protein-bound drug (98.2-99.7%)[5] from albumin and alpha-1-acid glycoprotein, while the formic acid maintains the basic nitrogens in a protonated state for optimal recovery.

-

-

Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

-

UHPLC Separation : Inject 2 µL onto a sub-2 µm C18 column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: The acidic mobile phase ensures the analyte remains fully ionized, preventing peak tailing and ensuring reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS) : Operate in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the transition m/z 466.2 → 394.2 for N-desmethyl imatinib (free base mass) and m/z 474.2 → 402.2 for the D8 internal standard.

-

System Suitability Test (SST) : Before analyzing patient samples, inject a Quality Control (QC) sample. The calculated concentration must fall within ±15% of the nominal value, and the IS peak area must not deviate by more than 20% from the calibration blank.

-

Causality: This validates that matrix-induced ion suppression is under control and the instrument is fit for purpose.

-

References

-

NCATS Inxight Drugs . CGP-74588. Retrieved from:[Link]

-

PubChem (NIH) . Cgp-74588 | C28H29N7O | CID 9869737. Retrieved from:[Link]

-

Journal of Clinical Oncology (ASCO Pubs) . Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib. Retrieved from:[Link]

-

Oncology (Karger Publishers) . Therapeutic Drug Monitoring of Imatinib: Is There a Rationale for Also Quantifying Its Active Metabolite? Retrieved from:[Link]

-

Frontiers in Pharmacology . Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors. Retrieved from:[Link]

-

Reviews in Cardiovascular Medicine (IMR Press) . Effects of Ticagrelor on the Absorption and Metabolism of Imatinib in Rats. Retrieved from:[Link]

Sources

- 1. karger.com [karger.com]

- 2. Genfatinib-d3 (Imatinib-d3) | LGC Standards [lgcstandards.com]

- 3. N-Desmethyl Imatinib Mesylate | LGC Standards [lgcstandards.com]

- 4. Cgp-74588 | C28H29N7O | CID 9869737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors [frontiersin.org]

- 6. imrpress.com [imrpress.com]

- 7. ascopubs.org [ascopubs.org]

Pharmacological activity of N-Desmethyl Imatinib vs parent drug

Pharmacological and Pharmacokinetic Profiling of Imatinib vs. N-Desmethyl Imatinib: A Mechanistic Whitepaper

Executive Overview

Imatinib mesylate remains a cornerstone in the targeted inhibition of tyrosine kinases, specifically BCR-ABL, c-KIT, and PDGFR, fundamentally altering the prognostic landscape of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). However, comprehensive therapeutic optimization requires a rigorous understanding of its primary circulating active metabolite: N-desmethyl imatinib (CGP74588) .

As an Application Scientist overseeing pharmacokinetic (PK) and pharmacodynamic (PD) assay development, I have structured this technical guide to dissect the comparative pharmacology of the parent drug versus its metabolite. By analyzing target affinity, systemic clearance, and cellular efflux mechanisms, this whitepaper provides a foundational framework for researchers developing next-generation therapeutic drug monitoring (TDM) protocols and resistance-breaking analogs.

Mechanistic Pharmacology & Target Affinity

Imatinib is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, undergoing N-demethylation at the piperazine ring to form N-desmethyl imatinib [1]. Structurally, the removal of this methyl group does not induce steric hindrance or alter the molecule's hydrogen-bonding capacity within the ATP-binding pocket of the BCR-ABL kinase domain.

In vitro kinase assays confirm that N-desmethyl imatinib retains equipotent inhibitory activity against the BCR-ABL kinase compared to the parent drug, with both compounds exhibiting an IC50 of approximately 38 nM [2]. Despite this equipotency at the isolated protein level, the clinical and cellular contribution of the metabolite is heavily modulated by its systemic exposure profile and susceptibility to membrane transporters.

Metabolic conversion of Imatinib and comparative target/efflux receptor binding pathways.

Pharmacokinetic Divergence and Cellular Resistance

While the PD profiles of the two molecules align closely, their PK profiles and cellular behaviors diverge significantly. In steady-state clinical observations, N-desmethyl imatinib circulates at roughly 15% to 31% of the parent drug's plasma concentration [3].

Crucially, the metabolite exhibits a highly prolonged terminal elimination half-life (~74 hours) compared to imatinib (~15-18 hours) [4]. This prolonged residency is a critical variable. When patients are scheduled for allogeneic stem cell transplantation or are co-administered narrow-therapeutic-index drugs, the slow clearance of N-desmethyl imatinib can drive cumulative toxicities or prolonged drug-drug interactions (DDIs) long after the parent drug has been cleared.

Furthermore, cellular efficacy is dictated by intracellular accumulation. N-desmethyl imatinib is a high-affinity substrate for the ATP-binding cassette transporter P-glycoprotein (P-gp/ABCB1) [5]. In multidrug-resistant leukemic phenotypes overexpressing P-gp, the intracellular accumulation of the metabolite is drastically reduced compared to imatinib. Therefore, while equipotent in vitro, the metabolite fails to contribute meaningfully to target inhibition in P-gp-overexpressing resistant cells.

Quantitative Data Summary

| Pharmacological Parameter | Imatinib (Parent) | N-Desmethyl Imatinib (Metabolite) |

| BCR-ABL IC50 (In Vitro) | ~38 nM | ~38 nM |

| Steady-State Plasma Ratio | 100% (Reference) | 15% - 31% |

| Terminal Half-Life (t1/2) | 15 - 18 hours | ~74.3 hours |

| P-glycoprotein (ABCB1) Affinity | Moderate | High (Rapid Efflux) |

| Primary Clearance Mechanism | Hepatic (CYP3A4) | Hepatic / Biliary |

| Plasma Protein Binding | ~95% - 99% | ~95% - 99% |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the differential pharmacology of these compounds, robust, self-validating analytical frameworks are required. Below are the standardized protocols utilized in our laboratories to ensure high-fidelity data generation.

Protocol 1: Intracellular Accumulation & P-gp Efflux Assay

Rationale & Causality: To determine the differential impact of ABCB1 overexpression on the intracellular retention of imatinib versus its metabolite. By comparing accumulation in isogenic sensitive vs. resistant lines with and without a specific P-gp inhibitor (Verapamil), we isolate P-gp-mediated efflux as the strict causal variable for reduced metabolite efficacy.

-

Step 1: Cell Seeding & Treatment: Seed K562 (sensitive) and K562/Dox (P-gp overexpressing) cells at

cells/mL in RPMI-1640 medium. Treat parallel cohorts with 1 µM Imatinib or 1 µM N-desmethyl imatinib for 2 hours at 37°C. -

Step 2: Efflux Inhibition (Internal Control): Treat a secondary cohort with 10 µM Verapamil 30 minutes prior to TKI exposure.

-

Self-Validation Check: Verapamil must restore N-desmethyl imatinib accumulation in K562/Dox cells to >80% of the levels seen in K562 cells. Failure to achieve this indicates assay drift, loss of P-gp expression in the cell line, or alternative transporter interference.

-

-

Step 3: Lysis & Extraction: Wash cells 3x with ice-cold PBS to immediately halt membrane transport. Lyse using 80% LC-MS grade methanol. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Step 4: Quantification: Analyze the supernatant via LC-MS/MS. Normalize intracellular drug concentrations to total cellular protein content using a standard BCA assay.

Protocol 2: UPLC-MS/MS Quantification for TDM

Rationale & Causality: Simultaneous quantification of parent drug and metabolite in human plasma. Acetonitrile is selected for protein precipitation because it efficiently denatures highly abundant plasma proteins (albumin,

-

Step 1: Sample Preparation: Aliquot 100 µL of patient plasma into a microcentrifuge tube. Spike with 10 µL of stable isotope-labeled internal standard (Imatinib-D8, 1 µg/mL).

-

Step 2: Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.

-

Self-Validation Check: The coefficient of variation (CV) for the internal standard peak area across all samples and calibration standards must be <15%. A higher CV invalidates the extraction consistency.

-

-

Step 3: Centrifugation & Transfer: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of mobile phase A (0.1% formic acid in water).

-

Step 4: Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

-

Step 5: Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode. Monitor specific m/z transitions: 494.3

394.2 (Imatinib) and 480.3

Self-validating UPLC-MS/MS workflow for simultaneous quantification of Imatinib and CGP74588.

References

-

Translational Cancer Research - Role of pharmacogenetics in personalised imatinib dosing. URL: [Link][1]

-

Karger Publishers - Therapeutic Drug Monitoring of Imatinib: Is There a Rationale for Also Quantifying Its Active Metabolite? URL:[Link][2]

-

Journal of Clinical Oncology (ASCO) - Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib. URL:[Link][3]

-

PubMed / Annals of Hematology - Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells. URL:[Link][4]

Sources

- 1. Role of pharmacogenetics in personalised imatinib dosing - Barratt - Translational Cancer Research [tcr.amegroups.org]

- 2. karger.com [karger.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Imatinib Biotransformation: Mechanistic Insights into CYP3A4-Mediated N-Demethylation

Executive Summary

Imatinib mesylate revolutionized targeted oncology as a potent inhibitor of the BCR-ABL tyrosine kinase. However, the clinical efficacy and safety of imatinib are heavily dictated by its hepatic metabolism. This technical guide explores the primary biotransformation pathway of imatinib to its active metabolite, N-desmethyl imatinib, detailing the enzymatic dynamics between CYP3A4 and CYP2C8, kinetic parameters, and self-validating in vitro methodologies used to study this critical pharmacokinetic process.

The Pharmacological Landscape of Imatinib Metabolism

Imatinib is a frontline therapy primarily indicated for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST)[1]. The core metabolic clearance of imatinib involves the N-demethylation of its piperazine ring, yielding the major active metabolite,1[1]. Because this metabolite retains equipotent in vitro pharmacological activity against the BCR-ABL kinase compared to the parent compound, tracking its formation is critical for therapeutic drug monitoring and predicting clinical outcomes[1].

Enzymatic Dynamics: The CYP3A4 and CYP2C8 Paradigm

Historically, Cytochrome P450 3A4 (CYP3A4) was considered the sole dominant enzyme responsible for imatinib N-demethylation[1]. However, advanced in vitro models and physiologically based pharmacokinetic (PBPK) simulations have revealed a more complex, time-dependent enzymatic interplay[2].

Mechanistic Causality: During the initial dosing phase, CYP3A4 is the primary driver of N-desmethyl imatinib formation[3]. However,3[3]. As steady-state plasma concentrations are achieved, CYP3A4 activity is significantly suppressed, shifting the primary metabolic clearance burden to CYP2C8[3]. This dynamic shift explains why long-term imatinib clearance often decreases over time and why CYP2C8 polymorphisms can profoundly impact steady-state pharmacokinetics[2].

Caption: Imatinib N-demethylation pathway via CYP3A4 and CYP2C8, highlighting CYP3A4 autoinhibition.

Quantitative Enzyme Kinetics

To understand the competitive landscape between CYP3A4 and CYP2C8, we must analyze their Michaelis-Menten kinetics. CYP2C8 exhibits a significantly higher binding affinity (lower

Table 1: Kinetic Parameters for Imatinib N-Demethylation in Recombinant Human CYPs

| Enzyme | Catalytic Efficiency ( | ||

| CYP2C8 | 1.4 | 24.5 | 17.5 |

| CYP3A4 | 44.0 | 52.5 | 1.2 |

| CYP3A5 | 43.0 | 44.1 | 1.0 |

Data summarized from4. CYP2C8 demonstrates a ~15-fold higher catalytic efficiency than CYP3A4 for N-demethylation[4].

In Vitro Experimental Protocol: Assessing N-Demethylation

To accurately quantify CYP3A4-mediated N-demethylation, a robust in vitro assay using Human Liver Microsomes (HLM) or recombinant CYP3A4 (rCYP3A4) is required[4]. The following protocol ensures data integrity by incorporating specific causality-driven steps and internal controls.

Self-Validating System Design

-

Positive Control : Midazolam 1'-hydroxylation (confirms baseline CYP3A4 functional activity)[4].

-

Negative Control : Incubations lacking NADPH (confirms that metabolite formation is strictly CYP450-dependent).

-

Selective Inhibition : Ketoconazole (CYP3A4 specific) and Quercetin/Paclitaxel (CYP2C8 specific) are used in parallel arms to delineate the exact fractional contribution of each isozyme[4][5].

Step-by-Step Methodology

-

Preparation : Thaw HLM or rCYP3A4 on ice. Prepare a 0.1 M Potassium Phosphate buffer (pH 7.4).

-

Causality: This specific buffer and physiological pH maintain the structural integrity and optimal protonation state of the CYP450 heme center.

-

-

Pre-Incubation : In a 0.2 mL reaction volume, combine 150 µg of microsomal protein with imatinib (titrated between 5–200 µM for kinetic mapping)[4]. Add specific inhibitors (e.g., 1 µM ketoconazole) to the validation cohorts[5]. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation : Add 2 mM NADPH to initiate the reaction[4].

-

Causality: NADPH serves as the obligate electron donor required for the CYP450 catalytic cycle (oxygen activation and substrate hydroxylation).

-

-

Incubation : Maintain at 37°C for exactly 10 minutes.

-

Causality: A 10-minute window ensures the reaction remains in the linear phase of steady-state kinetics before substrate depletion or enzyme degradation skews the data[4].

-

-

Termination : Quench the reaction by adding 5 µL of 5% Trifluoroacetic acid (TFA) or an equal volume of ice-cold acetonitrile[4].

-

Causality: Rapid protein precipitation instantly halts enzymatic activity, locking the metabolite concentration for accurate temporal quantification.

-

-

Quantification : Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant and analyze via LC-MS/MS, monitoring the specific mass transitions for imatinib and N-desmethyl imatinib[1][4].

Caption: Step-by-step in vitro microsomal assay workflow for quantifying Imatinib N-demethylation.

Clinical Implications and Drug-Drug Interactions (DDIs)

Understanding the CYP3A4 to NDMI pathway is critical for managing DDIs in oncology. Because imatinib is highly susceptible to CYP3A4 modulation,5 while reducing the formation of NDMI[1][5]. Conversely, CYP3A4 inducers (like carbamazepine or rifampicin) accelerate imatinib clearance, potentially leading to sub-therapeutic plasma concentrations and treatment failure[6]. Modern PBPK models now routinely incorporate the dual CYP3A4/CYP2C8 clearance mechanisms and CYP3A4 autoinhibition to optimize personalized dosing regimens[2][6].

References

-

Nebot, N., et al. "Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes." British Journal of Pharmacology. 4

-

Filppula, A. M., et al. "Autoinhibition of CYP3A4 Leads to Important Role of CYP2C8 in Imatinib Metabolism." Drug Metabolism and Disposition. 3

-

FDA. "Gleevec (imatinib mesylate) Prescribing Information." Accessdata.fda.gov. 1

-

"Human hepatocyte assessment of imatinib drug–drug interactions." British Journal of Clinical Pharmacology. 5

-

"Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib." CPT: Pharmacometrics & Systems Pharmacology. 2

-

"Implementation of a Physiologically Based Pharmacokinetic Modeling Approach to Guide Optimal Dosing Regimens for Imatinib..." Frontiers in Pharmacology. 6

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human hepatocyte assessment of imatinib drug–drug interactions – complexities in clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Implementation of a Physiologically Based Pharmacokinetic Modeling Approach to Guide Optimal Dosing Regimens for Imatinib and Potential Drug Interactions in Paediatrics [frontiersin.org]

Thermodynamic and Kinetic Solubility Profiling of N-Desmethyl Imatinib Dimesylate

An In-Depth Technical Guide for Preclinical Formulation

Executive Summary

N-Desmethyl Imatinib (also known as Norimatinib or STI-509-00) is the primary active, circulating metabolite of the tyrosine kinase inhibitor Imatinib[1]. Generated primarily via cytochrome P450 (CYP3A4)-mediated demethylation, it retains comparable pharmacological potency against target kinases, including BCR-ABL, platelet-derived growth factor receptor (PDGFR), and c-Abl[1]. Recently, its ability to inhibit c-Abl-mediated

While the free base of N-Desmethyl Imatinib exhibits notoriously poor aqueous solubility, the dimesylate salt (TRC-D292348) is specifically engineered to alter the crystal lattice energy and improve dissolution kinetics[3]. This whitepaper provides researchers and formulation scientists with authoritative, causality-driven protocols to successfully solubilize N-Desmethyl Imatinib Dimesylate in dimethyl sulfoxide (DMSO) and aqueous systems for in vitro and in vivo applications.

Physicochemical Properties & Solvation Thermodynamics

The transition from a free base to a dimesylate salt drastically alters the thermodynamic landscape of solvation. The two mesylate counterions per molecule depress the microenvironmental pH during dissolution, increasing the hydration enthalpy and allowing the compound to overcome its high crystal lattice energy.

Despite this enhancement, direct dissolution into physiological buffers (pH 7.2–7.4) can still lead to localized supersaturation and rapid micro-precipitation[1]. Therefore, organic co-solvents and surfactants are often mandatory for high-concentration dosing.

Quantitative Solubility Profile

The following table summarizes the solubility limits of N-Desmethyl Imatinib across various solvent systems to guide formulation strategies[1][2][4].

| Property / Solvent System | Solubility Limit | Molar Concentration | Notes & Conditions |

| Dimethyl Sulfoxide (DMSO) | ~14.0 mg/mL | ~29.2 mM | Optimal for long-term stock storage[1][4]. |

| Dimethylformamide (DMF) | ~16.0 mg/mL | ~33.4 mM | Alternative organic solvent[1]. |

| Aqueous Buffer (Direct) | Sparingly Soluble | < 0.1 mM | Prone to rapid precipitation. |

| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | ~0.4 mM | Maximum solubility for simple dilutions[1]. |

| Formulated Aqueous System * | Yields a clear solution for in vivo dosing[2]. |

*Formulated System: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Experimental Methodologies: Formulating the Dimesylate Salt

To achieve a stable, high-concentration aqueous formulation (

The Causality of the Co-Solvent System

Do not mix all excipients simultaneously. The order of addition is thermodynamically critical:

-

DMSO acts as a polar aprotic solvent, disrupting the intermolecular hydrogen bonds of the crystal lattice to achieve true molecular dispersion.

-

PEG300 lowers the dielectric constant of the subsequent aqueous phase, creating a thermodynamic bridge that prevents the hydrophobic drug core from crashing out.

-

Tween-80 (a non-ionic surfactant) forms micellar structures. Adding it before the bulk water ensures the drug molecules are instantly partitioned into hydrophobic micelle cores as the polarity increases.

-

Saline provides the isotonic bulk volume required for physiological compatibility.

Protocol: Step-by-Step High-Concentration Formulation (1 mL Volume)

Prerequisites:

Step 1: Primary Stock Preparation

-

Purge the storage vial with an inert gas to prevent oxidative degradation of the secondary amine[1].

-

Dissolve the lyophilized powder in 100% DMSO to create a 25.0 mg/mL stock solution. Vortex and sonicate for 60 seconds until visually clear.

Step 2: Co-Solvent Bridging

-

Transfer 100

L of the DMSO stock solution into a sterile formulation vial. -

Add 400

L of PEG300 . Pipette up and down vigorously to ensure a homogenous binary mixture.

Step 3: Micellar Encapsulation

-

Add 50

L of Tween-80 to the mixture. -

Vortex continuously for 2 minutes. The high viscosity of Tween-80 requires mechanical shear to distribute evenly.

Step 4: Aqueous Dilution

-

Add 450

L of Saline dropwise (1 drop per second) while gently swirling the vial. Dropwise addition prevents localized zones of high polarity that trigger nucleation. -

Self-Validating System Check: Shine a focused laser pointer through the vial. A successful formulation will pass the beam invisibly. If a visible beam path (Tyndall effect) appears, colloidal micro-precipitates have formed due to failed micellar encapsulation. The solution must be discarded.

Step-by-step cosolvent formulation workflow for N-Desmethyl Imatinib Dimesylate.

Pharmacological Context: Kinase Inhibition Dynamics

Understanding the solubility constraints of N-Desmethyl Imatinib is crucial because any precipitation in culture media or blood plasma will artificially lower the effective molarity, skewing

When properly solubilized, N-Desmethyl Imatinib binds competitively to the ATP-binding catalytic domain of c-Abl and BCR-ABL[2]. This blockade prevents the phosphorylation of downstream substrates. In oncological models, this inhibits the PI3K/AKT and RAS/MAPK survival pathways. In neurodegenerative models, it effectively halts c-Abl-mediated

Mechanism of action for N-Desmethyl Imatinib inhibiting c-Abl and downstream signaling.

Troubleshooting & Best Practices

-

Aqueous Instability: Aqueous solutions of N-Desmethyl Imatinib are thermodynamically unstable over time. It is highly recommended not to store aqueous working solutions for more than one day[1]. Prepare fresh dilutions immediately prior to assays.

-

Stock Solution Storage: Pure DMSO stock solutions exhibit excellent stability. They should be aliquoted to avoid freeze-thaw cycles and stored at -80°C for up to 2 years , or -20°C for 1 year [2].

-

pH Sensitivity: The dimesylate salt relies on a lower microenvironmental pH to maintain solubility. Avoid diluting the DMSO stock directly into highly alkaline buffers (pH > 8.0), as this will rapidly deprotonate the compound back to its free base form, causing immediate and irreversible precipitation.

References

Sources

Half-life and elimination kinetics of N-Desmethyl Imatinib in humans

An In-Depth Technical Guide to the Half-life and Elimination Kinetics of N-Desmethyl Imatinib in Humans

Executive Summary

N-Desmethyl Imatinib (CGP74588) is the principal active metabolite of Imatinib (Gleevec®), a cornerstone in the targeted therapy of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The clinical efficacy and safety profile of Imatinib are intrinsically linked to the pharmacokinetic behavior of both the parent drug and N-Desmethyl Imatinib. This guide provides a detailed examination of the half-life and elimination kinetics of this critical metabolite. We will explore its formation, distribution, metabolic fate, and excretion, underpinned by field-proven methodologies for its analysis. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a comprehensive understanding of N-Desmethyl Imatinib's disposition in humans.

Introduction: The Significance of an Active Metabolite

Imatinib revolutionized cancer treatment by selectively inhibiting the Bcr-Abl tyrosine kinase.[1] Its metabolism, however, yields a significant active metabolite, N-Desmethyl Imatinib, which exhibits an in vitro potency comparable to the parent compound.[1][2][3] This metabolite is formed predominantly through the action of the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][4] Although its systemic exposure, as measured by the area under the curve (AUC), is approximately 15% of that for Imatinib, its prolonged half-life means it contributes significantly to the overall sustained therapeutic activity and potential for drug-drug interactions.[1][3][5] A thorough understanding of its pharmacokinetic profile is therefore not merely academic but clinically imperative for optimizing Imatinib therapy.

Pharmacokinetic Profile of N-Desmethyl Imatinib

The journey of N-Desmethyl Imatinib begins with the hepatic metabolism of Imatinib. Following oral administration, Imatinib is well-absorbed, reaching peak plasma concentrations in 2-4 hours.[1][5] It is then biotransformed, primarily by CYP3A4, into N-Desmethyl Imatinib.[5][6] The pharmacokinetic parameters of this metabolite are distinct from the parent drug, most notably its extended half-life.

Key Pharmacokinetic Parameters

The disposition of N-Desmethyl Imatinib in the human body is characterized by several key parameters, which are summarized below. The extended elimination half-life is a defining feature, suggesting that the metabolite reaches a steady state and is cleared from the body more slowly than the parent drug.

| Parameter | Value (Mean) | Clinical Significance |

| Elimination Half-life (t½) | ~40 hours | Contributes to sustained therapeutic effect; longer time to reach steady-state and complete washout.[1][4][7] |

| Plasma AUC relative to Imatinib | ~15% | Represents a smaller fraction of total drug exposure but is significant due to its comparable potency.[1][5] |

| Time to Peak Concentration (Tmax) | 2-4 hours (post-dose of Imatinib) | Mirrors the absorption and initial metabolism phase of the parent drug.[1][8] |

| Protein Binding | ~95% (similar to Imatinib) | Highly bound to plasma proteins like albumin and α1-acid glycoprotein, limiting its free, active concentration.[1][5][9] |

Note: Half-life values can vary between studies, with some reports indicating values as high as 65-74 hours depending on the patient population and study duration.[8][10][11]

Elimination Kinetics: A Multi-Pathway Process

The elimination of N-Desmethyl Imatinib is a multi-step process involving further metabolism and excretion. Understanding these pathways is crucial for predicting how co-administered drugs might alter its clearance.

Metabolic Pathways

The biotransformation of Imatinib is dominated by N-demethylation via CYP3A4.[3][6] While CYP3A4 is the major contributor, other isoforms such as CYP2C8, CYP1A2, CYP2D6, CYP2C9, and CYP2C19 play minor roles.[1][4][12][13] N-Desmethyl Imatinib itself is a substrate for further metabolism, also involving CYP3A4 and CYP2C8, before eventual excretion.[12][14] This reliance on the CYP450 system, particularly CYP3A4, makes the pharmacokinetics of both Imatinib and its metabolite susceptible to drug-drug interactions.[3]

Caption: Metabolic pathway of Imatinib to N-Desmethyl Imatinib and subsequent elimination.

Excretion Routes

The primary route for the elimination of Imatinib and its metabolites is through the feces. Following a single radiolabeled oral dose of Imatinib, approximately 81% of the dose was recovered within 7 days.[5] Of this, 68% was found in the feces and 13% in the urine.[5][9] Unchanged Imatinib accounted for about 25% of the dose, with the remainder being metabolites.[5] Renal elimination of N-Desmethyl Imatinib itself is minor, constituting only 5% to 10% of its total clearance.[10][11] This indicates that biliary excretion is the predominant mechanism for clearing the metabolite from the body.

Experimental Protocol: Determining Pharmacokinetics in a Clinical Setting

A robust clinical pharmacokinetic study is essential for accurately defining the half-life and elimination kinetics of N-Desmethyl Imatinib. The gold standard for quantification in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[15][16]

Step-by-Step Methodology

-

Study Design and Population:

-

Enroll healthy adult volunteers or patients with CML/GIST, ensuring adherence to ethical guidelines (e.g., Declaration of Helsinki) and obtaining informed consent.

-

A single-dose, open-label study is often sufficient for basic pharmacokinetic characterization. For steady-state kinetics, patients on stable Imatinib therapy are required.

-

-

Drug Administration and Sample Collection:

-

Administer a single oral dose of Imatinib (e.g., 400 mg).

-

Collect serial blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points: pre-dose (0 h), and then at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.

-

Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

-

Bioanalytical Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 200 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., deuterated Imatinib).[16]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto a reverse-phase C18 column.[16] Use an isocratic or gradient mobile phase (e.g., a mixture of methanol and water with formic acid) to separate Imatinib and N-Desmethyl Imatinib from other plasma components.[16]

-

Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Imatinib, N-Desmethyl Imatinib, and the internal standard for highly selective quantification.[16]

-

-

Pharmacokinetic Data Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

-

Key parameters to determine include Cmax, Tmax, AUC, and the terminal elimination half-life (t½), calculated as 0.693/λz, where λz is the terminal elimination rate constant.

-

Caption: Experimental workflow for a human pharmacokinetic study of N-Desmethyl Imatinib.

Conclusion and Future Directions

The pharmacokinetic profile of N-Desmethyl Imatinib is characterized by its formation via CYP3A4, its comparable activity to the parent drug, and a notably long elimination half-life of approximately 40 hours.[1] This extended half-life ensures that the metabolite contributes to the sustained therapeutic effect of Imatinib. Its clearance is primarily through hepatic metabolism and subsequent fecal excretion.[5] The deep reliance on CYP3A4 for its formation underscores the critical need for clinicians to consider potential drug-drug interactions with strong inhibitors or inducers of this enzyme. Future research, including physiologically based pharmacokinetic (PBPK) modeling, will continue to refine our ability to predict individual variations in Imatinib and N-Desmethyl Imatinib exposure, paving the way for more personalized dosing strategies in cancer therapy.[12][14]

References

-

Title: Clinical Pharmacokinetics of Imatinib Mesylate - In Vivo Source: Cancer Therapy & Oncology URL: [Link]

-

Title: Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug–drug interaction predictions Source: Clinical Pharmacology & Therapeutics URL: [Link]

-

Title: Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib Source: Journal of Clinical Oncology URL: [Link]

-

Title: Pharmacokinetics of Imatinib and its main metabolite after administration of solubilized Gleevec® capsules to a patient with a percutaneous endoscopic gastrostomy Source: Onkologie URL: [Link]

-

Title: Pharmacokinetic parameters of N-desmethyl imatinib in different groups Source: ResearchGate URL: [Link]

-

Title: LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma Source: Semantic Scholar URL: [Link]

-

Title: Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in Human Plasma Using Liquid Chromatography and Mass Spectrometric Detection Source: International Journal of Pharmaceutical Research URL: [Link]

-

Title: LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma Source: ResearchGate URL: [Link]

-

Title: Gleevec® (imatinib mesylate) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Influence of CYP3A4 Inhibition on the Steady-State Pharmacokinetics of Imatinib Source: Clinical Cancer Research URL: [Link]

-

Title: Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib Source: ResearchGate URL: [Link]

-

Title: Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes Source: British Journal of Pharmacology URL: [Link]

-

Title: Liquid Chromatography‐Electrospray Mass Spectrometry Determination of Imatinib and Its Main Metabolite, N‐Desmethyl‐Imatinib in Human Plasma Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

-

Title: LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma Source: Journal of Chromatographic Science URL: [Link]

-

Title: GLEEVEC Prescribing Information Source: Novartis URL: [Link]

-

Title: Imatinib Pathway, Pharmacokinetics/Pharmacodynamics Source: PharmGKB URL: [Link]

-

Title: Imatinib Source: Wikipedia URL: [Link]

-

Title: Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug–drug interaction predictions Source: ResearchGate URL: [Link]

-

Title: CLINICAL PHARMACOLOGY REVIEW(S) - GLEEVEC Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Elimination of imatinib mesylate and its metabolite N-desmethyl-imatinib Source: PubMed URL: [Link]

-

Title: Gleevec Clinical Pharmacology Biopharmaceutics Review Part 1 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Gleevec Clinical Pharmacology Biopharmaceutics Review Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Imatinib - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ClinPGx [clinpgx.org]

- 7. novartis.com [novartis.com]

- 8. ovid.com [ovid.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hidden Variable in TKI Resistance: The Role of N-Desmethyl Imatinib (CGP74588) in Imatinib Refractoriness

A Technical Whitepaper for Drug Development Professionals and Pharmacokinetic Scientists

Executive Summary

Imatinib mesylate fundamentally shifted the treatment paradigm for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). However, acquired resistance remains a persistent clinical hurdle. While the field has extensively mapped BCR-ABL1 kinase domain mutations (e.g., the T315I gatekeeper mutation), pharmacokinetic resistance mechanisms are frequently overlooked.

As application scientists, we often observe a critical discrepancy: patients exhibiting systemic therapeutic plasma levels of imatinib still experience target-cell relapse. This whitepaper elucidates the mechanistic paradox of N-desmethyl imatinib (CGP74588) , the primary active metabolite of imatinib. By examining its unique interaction with efflux transporters and intracellular pharmacokinetics, we provide a comprehensive guide to profiling metabolite-driven resistance.

The Pharmacological Profile of CGP74588

Imatinib undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8, yielding its major active metabolite, N-desmethyl imatinib (CGP74588)[1].

From a pharmacodynamic perspective, CGP74588 is not merely a byproduct; it is a fully active therapeutic agent. In vitro kinase assays demonstrate that N-desmethyl imatinib possesses an identical inhibitory potency against the BCR-ABL1 fusion protein as the parent compound, with an IC50 of approximately 38 nM ()[2]. Furthermore, CGP74588 exhibits a significantly prolonged terminal half-life of ~74.3 hours compared to imatinib’s ~18 hours, leading to substantial systemic accumulation over chronic dosing schedules ()[3]. Both the parent drug and the metabolite are highly bound (~95%) to plasma proteins, specifically α1-acid glycoprotein (α1-AGP)[4].

The Mechanistic Paradox: Efflux Asymmetry and Pharmacokinetic Resistance

If CGP74588 is equipotent to imatinib, why does its formation contribute to resistance? The answer lies in transporter-mediated efflux asymmetry .

While imatinib is a relatively weak substrate for the ATP-binding cassette transporter ABCB1 (P-glycoprotein / P-gp), CGP74588 is a highly efficient, high-affinity substrate for this exact efflux pump. In isogenic leukemic cell models, the overexpression of ABCB1 induces a staggering 12-fold increase in resistance to CGP74588, whereas resistance to the parent imatinib remains largely unaffected ()[5].

Additionally, while imatinib relies on the Organic Cation Transporter 1 (OCT1) for hepatic and cellular uptake, CGP74588 is not a substrate for OCT1, fundamentally altering its intracellular distribution dynamics ()[6]. When a patient experiences systemic CYP3A4 induction, the rapid conversion of imatinib to CGP74588 creates a scenario where the active moiety is systematically pumped out of ABCB1-expressing leukemic stem cells, leading to profound intracellular drug depletion despite "normal" plasma levels.

Fig 1: Pharmacokinetic resistance pathway driven by ABCB1-mediated efflux of CGP74588.

Quantitative Pharmacokinetic Comparison